2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-(2-phenylethyl)acetamide
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Overview
Description
2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-(2-phenylethyl)acetamide is a complex organic compound that features a thieno[3,4-c]pyrazole core
Scientific Research Applications
2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-(2-phenylethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Possible use in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the cyclohexylacetamido and phenylethylacetamide groups. Common reagents used in these reactions include hydrazine derivatives, thiophene carboxylic acids, and various amines. Reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Mechanism of Action
The mechanism of action of 2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-c]pyrazole derivatives: These compounds share the core structure and may have similar properties.
Cyclohexylacetamido derivatives: These compounds feature the cyclohexylacetamido group and may exhibit similar biological activity.
Phenylethylacetamide derivatives: These compounds contain the phenylethylacetamide group and may have comparable chemical reactivity.
Uniqueness
What sets 2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-(2-phenylethyl)acetamide apart is its combination of these functional groups, which may confer unique properties not found in other compounds
Properties
IUPAC Name |
2-cyclohexyl-N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S/c28-21(13-18-9-5-2-6-10-18)25-23-19-15-30-16-20(19)26-27(23)14-22(29)24-12-11-17-7-3-1-4-8-17/h1,3-4,7-8,18H,2,5-6,9-16H2,(H,24,29)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPBAHKBTFJFCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=C3CSCC3=NN2CC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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